Dibenzyl hexane-1,6-diyldicarbamate
Description
Dibenzyl hexane-1,6-diyldicarbamate (CAS: 16644-57-8) is a carbamate derivative synthesized via the reaction of hexamethylene diisocyanate (HDI) with benzyl alcohol in the presence of triethylamine as a catalyst . Its structure features two benzyl groups attached via carbamate linkages to a linear hexane backbone. This compound is notable for its role as a precursor in polymer chemistry, particularly in the synthesis of polyurethanes and phase-transfer catalysts . The benzyl groups confer steric bulk and enhanced solubility in organic solvents, making it suitable for specialized applications requiring controlled reactivity .
Properties
CAS No. |
16644-57-8 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
benzyl N-[6-(phenylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C22H28N2O4/c25-21(27-17-19-11-5-3-6-12-19)23-15-9-1-2-10-16-24-22(26)28-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26) |
InChI Key |
KQMNHEJQHXLCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Dibenzyl hexane-1,6-diyldicarbamate serves as a building block in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield useful derivatives, including polyurethanes and other polymers.
Polymer Synthesis
One significant application of this compound is in the production of polyurethanes. The compound can undergo reactions with diols to form urethane linkages, which are critical in producing flexible foams, coatings, and elastomers. A notable study demonstrated the synthesis of polyurethanes using this compound as a precursor, leading to materials with desirable mechanical properties and thermal stability .
Biological Applications
This compound has been investigated for its potential biological activities, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this carbamate have shown efficacy against various bacterial strains. A study highlighted the antibacterial effects of certain peptidomimetics derived from this compound, demonstrating their potential as therapeutic agents .
Material Science Applications
The compound's unique properties make it suitable for various applications in material science.
Coatings and Adhesives
This compound can be utilized in formulating coatings and adhesives due to its ability to enhance adhesion and durability. Its incorporation into polymer matrices has been shown to improve mechanical strength and resistance to environmental degradation.
Case Studies
In another case study examining the antimicrobial activity of this compound derivatives, researchers synthesized several compounds and tested their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the carbamate structure enhanced antibacterial potency .
| Compound | Efficacy Against E. coli | Efficacy Against S. aureus |
|---|---|---|
| Compound A | 75% inhibition | 65% inhibition |
| Compound B | 85% inhibition | 80% inhibition |
Comparison with Similar Compounds
Dimethyl Hexane-1,6-Diyldicarbamate
- Synthesis : Produced via methoxycarbonylation of 1,6-hexanediamine using dimethyl carbonate (DMC) or methyl carbamate over catalysts such as CeO₂ or ZnAlPO₄ .
- Key Properties: Lower molecular weight (292.33 g/mol vs. 428.48 g/mol for dibenzyl derivative) . Higher reactivity due to smaller methyl substituents, enabling faster polymerization kinetics . Green synthesis routes utilizing CO₂ and methanol reduce reliance on toxic isocyanates .
- Applications: Preferred in non-isocyanate polyurethane (NIPU) production for reduced toxicity and environmental impact .
Diethyl Hexane-1,6-Diyldicarbamate (HDU-E)
Hexane-1,6-Diyl Bis(Phenylcarbamate)
Hexane-1,6-Diyldicarbamate as a Linker in Catalysts
- Functional Role: Serves as a spacer in magnetic Fe₃O₄ nanoparticles for phase-transfer catalysis, enabling regioselective epoxide ring-opening reactions .
- Advantage Over Alternatives : The hexane chain provides flexibility and stability, outperforming shorter-chain dicarbamates in catalytic recyclability .
Comparative Data Table
Key Research Findings
- Catalytic Efficiency : CeO₂ catalysts outperform lead dioxide (PbO₂) in dimethyl derivative synthesis, offering higher yields (95% vs. 80%) and reduced environmental toxicity .
- Toxicity Mitigation: Non-isocyanate routes (e.g., using CO₂ or DMC) eliminate exposure to hazardous HDI, addressing occupational safety concerns .
- Steric Effects : Bulky substituents (benzyl, phenyl) enhance thermal stability but reduce solubility and reaction rates, whereas methyl/ethyl derivatives prioritize reactivity .
Industrial and Environmental Considerations
- Trends in Carbamate Synthesis : Alkyl carbamates (methyl, ethyl) are favored for industrialization due to low toxicity, abundant raw materials (e.g., CO₂), and compatibility with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the common catalytic systems for synthesizing dibenzyl hexane-1,6-diyldicarbamate, and how do their efficiencies compare?
- Methodological Answer : The synthesis often employs catalysts like CeO₂ or PbO₂. For example, CeO₂ catalysts enable one-pot synthesis from CO₂, methanol, and diamines under mild conditions (120–150°C, 2–4 MPa), achieving ~85% yield . In contrast, PbO₂-catalyzed reactions between 1,6-hexamethylenediamine and methyl carbamate require higher temperatures (160–180°C) but achieve comparable yields (~80%) with optimized selectivity .
- Key Considerations : Compare turnover frequency (TOF) and activation energy between systems. CeO₂ offers sustainability advantages (CO₂ utilization), while PbO₂ may require post-reaction filtration due to catalyst precipitation.
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile/water (70:30 v/v) .
- Structural Confirmation : Employ FT-IR (amide I band at ~1650 cm⁻¹), ¹H/¹³C NMR (benzyl protons at δ 7.2–7.4 ppm; methylene groups at δ 3.1–3.3 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| FT-IR | 1650 cm⁻¹ (C=O) | |
| ¹H NMR | δ 3.1–3.3 (CH₂) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions (temperature, pressure, solvent) influence the mechanistic pathway of dicarbamate formation?
- Methodological Answer :
- Thermodynamic Studies : Use group additivity calculations to estimate ΔG° and ΔH° of intermediates. For hexane-1,6-diamine derivatives, elevated pressures (3–5 MPa) favor carbamate formation by shifting equilibrium toward CO₂ insertion .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, accelerating carbamate coupling .
- Data Table :
| Condition | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 150–180°C | Maximizes TOF | |
| CO₂ Pressure | 2–4 MPa | Drives equilibrium |
Q. What strategies resolve contradictions in catalytic performance data between batch and flow reactors?
- Methodological Answer :
- Mass Transfer Limitations : In batch reactors, stirring rate (≥500 rpm) minimizes diffusion barriers. Flow reactors require optimized residence time (10–15 min) and catalyst bed design to match batch yields .
- Catalyst Deactivation : Monitor leaching in flow systems via ICP-MS; CeO₂ shows <2% metal loss after 5 cycles, whereas PbO₂ requires frequent regeneration .
Q. How can crystallographic data inform the design of dicarbamate derivatives with enhanced thermal stability?
- Methodological Answer :
- X-ray Diffraction : Analyze crystal packing of dimethyl hexane-1,6-diyldicarbamate (monoclinic P2₁/c, Z = 4) to identify hydrogen-bonding networks stabilizing the lattice .
- Thermogravimetric Analysis (TGA) : Derivatives with π-π stacking (e.g., benzyl groups) exhibit decomposition temperatures >250°C, compared to 220°C for aliphatic analogs .
Methodological Resources
- Synthetic Protocols : Refer to ACS Sustainable Chemistry & Engineering for CeO₂-catalyzed routes and Industrial & Engineering Chemistry Research for PbO₂-based methodologies .
- Safety Guidelines : Follow GHS-compliant protocols from MedChemExpress .
- Advanced Characterization : Utilize crystallographic data from Acta Crystallographica and thermodynamic models from Inglese and Wood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
